molecular formula C11H23NO3 B13655381 Tert-butyl3-[(tert-butoxy)amino]propanoate

Tert-butyl3-[(tert-butoxy)amino]propanoate

Cat. No.: B13655381
M. Wt: 217.31 g/mol
InChI Key: XWYXJKYHALAOTD-UHFFFAOYSA-N
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Description

Structure and Synthesis Tert-butyl 3-[(tert-butoxy)amino]propanoate is a branched ester featuring a tert-butyl ester group and a tert-butoxy-substituted amino moiety at the β-position of the propanoate backbone. This compound is structurally characterized by two bulky tert-butyl groups, which confer significant steric hindrance and influence its chemical reactivity and physical properties.

The synthesis of analogous tert-butyl-protected amino esters typically involves multi-step procedures, including Boc (tert-butoxycarbonyl) protection/deprotection strategies. For example, tert-butyl 2-(2-amino-3-tert-butoxypropanoyl)hydrazinecarboxylate (a structurally related compound) was synthesized via deprotection of a fluorenylmethyloxycarbonyl (Fmoc) group using 20% diethylamine in acetonitrile, followed by precipitation and purification via column chromatography . The final product was confirmed using $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, and ESI-MS analyses, with an 88% yield .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate

InChI

InChI=1S/C11H23NO3/c1-10(2,3)14-9(13)7-8-12-15-11(4,5)6/h12H,7-8H2,1-6H3

InChI Key

XWYXJKYHALAOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-[(tert-butoxy)amino]propanoate typically involves the esterification of tert-butyl alcohol with an appropriate amino acid derivative. One common method is the reaction of tert-butyl alcohol with an amino acid in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-[(tert-butoxy)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tert-butyl3-[(tert-butoxy)oxo]propanoate, while reduction can produce tert-butyl3-[(tert-butoxy)hydroxy]propanoate .

Scientific Research Applications

Tert-butyl3-[(tert-butoxy)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-[(tert-butoxy)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The pathways involved in these reactions depend on the specific enzyme and the conditions under which the reaction occurs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 3-[(tert-butoxy)amino]propanoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Tert-butyl 3-[(tert-butoxy)amino]propanoate (Target) C${11}$H${21}$NO$_3$ 215.29 g/mol tert-Butyl ester, tert-butoxy amino High steric hindrance; slow hydrolysis; Boc-protected amine stability
tert-Butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate C${19}$H${28}$N$2$O$4$ 364.44 g/mol Aryl (4-aminophenyl), Boc-protected amino Enhanced rigidity due to aromatic group; potential for peptide conjugation
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate C${12}$H${23}$NO$_4$ 245.32 g/mol Ethyl ester, dimethyl substituents Increased hydrophobicity; steric hindrance reduces enzymatic hydrolysis
Methyl 3-((tert-butoxycarbonyl)amino)propanoate C${9}$H${17}$NO$_4$ 203.24 g/mol Methyl ester Lower molecular weight; faster hydrolysis kinetics compared to tert-butyl esters
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid C${14}$H${19}$NO$_5$ 281.31 g/mol Carboxylic acid, phenoxy group Acidic functionality enables salt formation; less stable than esters under basic conditions

Key Comparative Insights

Steric and Electronic Effects: The tert-butyl ester group in the target compound provides superior steric protection compared to ethyl or methyl esters, as evidenced by slower hydrolysis rates . The tert-butoxy amino group enhances stability under basic conditions but is susceptible to acidic deprotection, a feature shared with Boc-protected analogs .

Functional Group Diversity: Compounds like ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate (MW 245.32 g/mol) exhibit increased hydrophobicity due to dimethyl substituents, making them suitable for lipid-based drug formulations . Aryl-substituted derivatives, such as tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, are tailored for peptide synthesis or receptor-targeting applications .

Applications in Drug Development: Methyl and ethyl esters (e.g., methyl 3-((tert-butoxycarbonyl)amino)propanoate) are often intermediates in prodrug synthesis due to their hydrolytic lability . Carboxylic acid derivatives (e.g., 2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid) are utilized in conjugation chemistry for biopolymer modifications .

Research Findings and Data

  • Synthetic Yields : The tert-butyl-protected compounds generally exhibit high yields (80–98%) due to optimized Boc-protection strategies .
  • Spectroscopic Confirmation : IR spectra of related compounds confirm the presence of N-H (3363 cm$^{-1}$), C=O carbamate (1721 cm$^{-1}$), and amide (1697 cm$^{-1}$) bonds .
  • Stability : tert-Butyl esters demonstrate superior shelf-life compared to methyl/ethyl analogs under neutral conditions but degrade rapidly in acidic environments .

Biological Activity

Tert-butyl3-[(tert-butoxy)amino]propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₄N₂O₄
  • Molecular Weight : 244.34 g/mol
  • IUPAC Name : Tert-butyl 3-((tert-butoxy)amino)propanoate

This compound is believed to interact with various biomolecular targets, modulating enzymatic activity and influencing cellular pathways. The presence of the tert-butoxy group may enhance solubility and bioavailability, facilitating its interaction with biological systems.

Anticancer Potential

Preliminary investigations into related compounds have revealed anticancer properties. For example, some amino acid derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . These findings suggest that this compound may also possess similar anticancer activities.

Case Studies and Experimental Data

  • Antimicrobial Screening : A study screened various amino acetal derivatives for their antibacterial activity. Results indicated that certain derivatives inhibited the growth of Bacillus subtilis and Pseudomonas aeruginosa, suggesting that this compound may share similar properties due to its amino group .
  • Cytotoxicity Assays : In related research, compounds with similar structures were subjected to cytotoxicity assays against human cancer cell lines. The results showed significant inhibition of cell proliferation, indicating the potential for further investigation into the anticancer properties of this compound .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
Tert-butyl 3-amino-2-(tert-butoxycarbonyl)Antimicrobial, Anticancer
2-butyl-1,3-diazaspiro[4.4]non-1-enCytotoxicity in cancer cells
4-amino-1,3-diazaspiro[4.4]non-3-en-2-oneAntimicrobial properties

This table illustrates the biological activities of compounds structurally related to this compound, highlighting its potential in medicinal chemistry.

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